molecular formula C8H5F3N2O B062107 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile CAS No. 159981-18-7

6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile

Cat. No. B062107
CAS RN: 159981-18-7
M. Wt: 202.13 g/mol
InChI Key: JCCWYJAWPPUERF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related fluorinated pyridine derivatives involves strategic functionalization of the pyridine ring. For instance, "Synthesis of 6-Chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile" demonstrates the creation of a versatile building block for trifluoromethylated N-heterocycles, showcasing the methodology for incorporating fluorinated groups into pyridine cores (Channapur et al., 2019).

Molecular Structure Analysis

Structural determinations, including "Synthesis and crystal structure determination of 6,7‐dihydro‐2‐methoxy‐4‐(substituted)‐5H ‐benzo[6,7]cyclohepta[1,2‐b ]pyridine‐3‐carbonitrile", highlight the importance of X-ray crystallography in elucidating the configurations of pyridine derivatives, providing insight into their geometric and electronic structures (Moustafa & Girgis, 2007).

Chemical Reactions and Properties

The reactivity of fluorinated pyridine compounds often involves nucleophilic substitutions and coupling reactions, enabling the synthesis of complex heterocyclic structures. For example, "N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate" serves as a precursor in synthesizing radiolabeled compounds, indicating the utility of such structures in further chemical transformations (Davis & Fettinger, 2018).

Scientific Research Applications

Synthesis of Derivatives

6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile and its related compounds serve as versatile intermediates for synthesizing trifluoromethylated azaindazole derivatives, showcasing its potential in producing N-heterocycles (Channapur et al., 2019). Similarly, a pyridine derivative underwent structural determination by X-ray diffraction, highlighting its significance in obtaining detailed structural information and exploring its supramolecular structure and hydrogen bonding characteristics (Tranfić et al., 2011).

Chemical Reactivity and Structural Studies

Chemical reactivity studies of compounds related to 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile reveal their potential to interact with various nucleophilic reagents, leading to the formation of diverse heterocyclic systems. This demonstrates the compound's utility in generating novel chemical entities (Ibrahim & El-Gohary, 2016). Additionally, the investigation of molecular docking and in vitro screening of synthesized derivatives underscores their potential application in antimicrobial and antioxidant activities, further expanding the compound's utility in life-sciences-oriented research (Flefel et al., 2018).

Optical and Device Characteristics

Compounds derived from 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile exhibit distinct optical functions, making them relevant in optoelectronic applications. The analysis of their optical and junction characteristics, as well as their behavior as corrosion inhibitors, underscores their potential in material science and industrial applications (Zedan et al., 2020).

properties

IUPAC Name

6-(2,2,2-trifluoroethoxy)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)5-14-7-2-1-6(3-12)4-13-7/h1-2,4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCWYJAWPPUERF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380384
Record name 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile

CAS RN

159981-18-7
Record name 6-(2,2,2-Trifluoroethoxy)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159981-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 6-chloronicotinonitrile (0.30 g, 2.2 mmol) was a mixture of 2,2,2-trifluoroethanol (0.19 mL, 2.6 mmol) and potassium tert-butoxide (1M solution in THF, 2.5 mL, 2.5 mmol) added at 0-5° C. The resulting mixture was stirred at ambient temperature for 1 hour. Water was added (20 mL) followed by extraction with ethyl acetate (2×20 mL). The organic layer was dried over sodium sulphate and concentrated in vacuum affording 6-(2,2,2-trifluoroethoxy)nicotinonitrile, 0.42 g (96%). 1H NMR (400 MHz, DMSO-d6) δ ppm 8.76 (d, J=2.26 Hz, 1 H) 8.28 (dd, J=8.53, 2.26 Hz, 1 H) 7.21 (d, J=8.78 Hz, 1 H) 5.09 (q, J=8.95 Hz, 2 H).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.19 mL
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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